molecular formula C14H33N7 B14389438 N,N''-Bis(6-aminohexyl)triimidodicarbonic diamide CAS No. 89932-56-9

N,N''-Bis(6-aminohexyl)triimidodicarbonic diamide

Katalognummer: B14389438
CAS-Nummer: 89932-56-9
Molekulargewicht: 299.46 g/mol
InChI-Schlüssel: UFWSZJBMYZRDLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple amino groups and a triimidodicarbonic core, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide typically involves the reaction of hexamethylene diamine with triimidodicarbonic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus pentoxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to the inhibition or activation of enzymatic activity. This interaction is facilitated by the presence of multiple amino groups that can participate in nucleophilic attacks on electrophilic centers of target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide is unique due to its triimidodicarbonic core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are required .

Eigenschaften

CAS-Nummer

89932-56-9

Molekularformel

C14H33N7

Molekulargewicht

299.46 g/mol

IUPAC-Name

1,2-bis(6-aminohexyl)-1-carbamimidoylguanidine

InChI

InChI=1S/C14H33N7/c15-9-5-1-3-7-11-20-14(19)21(13(17)18)12-8-4-2-6-10-16/h1-12,15-16H2,(H3,17,18)(H2,19,20)

InChI-Schlüssel

UFWSZJBMYZRDLT-UHFFFAOYSA-N

Kanonische SMILES

C(CCCN=C(N)N(CCCCCCN)C(=N)N)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.